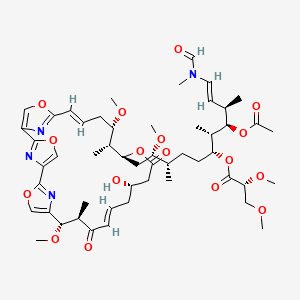

Mycalolide b

Description

Properties

Molecular Formula |

C52H74N4O17 |

|---|---|

Molecular Weight |

1027.2 g/mol |

IUPAC Name |

[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate |

InChI |

InChI=1S/C52H74N4O17/c1-30(19-20-42(73-52(62)45(66-11)28-63-8)34(5)48(71-35(6)58)31(2)21-22-56(7)29-57)43(65-10)24-44-33(4)41(64-9)17-14-18-46-53-38(26-68-46)50-55-39(27-70-50)51-54-37(25-69-51)49(67-12)32(3)40(60)16-13-15-36(59)23-47(61)72-44/h13-14,16,18,21-22,25-27,29-34,36,41-45,48-49,59H,15,17,19-20,23-24,28H2,1-12H3/b16-13+,18-14+,22-21+/t30-,31+,32-,33+,34-,36-,41-,42+,43-,44-,45+,48+,49-/m0/s1 |

InChI Key |

ZYDMLFOHENLMIN-GTNGWFEESA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)[C@H]([C@H](C(=O)/C=C/C[C@@H](CC(=O)O[C@H]1C[C@@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)[C@@H](COC)OC)OC)O)C)OC)OC |

Canonical SMILES |

CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O)C)OC)OC |

Synonyms |

mycalolide B mycalolide-B |

Origin of Product |

United States |

Foundational & Exploratory

Mycalolide B: A Technical Guide to its Discovery, Isolation, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycalolide B is a potent, macrocyclic lactone originally isolated from marine sponges of the genus Mycale. This complex natural product has garnered significant attention within the scientific community for its profound and specific effects on the eukaryotic actin cytoskeleton. As a powerful actin-depolymerizing agent, this compound serves as an invaluable tool for investigating the intricate roles of actin in a multitude of cellular processes. Its potent cytotoxic activity against a range of cancer cell lines has also positioned it as a promising lead compound in the field of oncology drug development. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, its mechanism of action, and detailed experimental protocols for its study.

Discovery and Isolation from Marine Sponges

This compound was first identified as a bioactive metabolite from marine sponges belonging to the genus Mycale.[1][2][3][4] The isolation of this and other related mycalolides is a multi-step process that involves initial extraction from the sponge tissue followed by a series of chromatographic purification steps. Bioassay-guided fractionation is often employed to track the cytotoxic or actin-disrupting activity throughout the purification process.

Source Organisms

This compound has been successfully isolated from several species of marine sponges, including Mycale sp. and Mycale aff. nullarosette. These sponges are found in various marine environments, and the production of this compound may be influenced by symbiotic microorganisms.

Quantitative Data on Isolation

The yield of this compound from its natural source is typically low, highlighting the need for efficient isolation techniques and underscoring the interest in its total synthesis. The following table summarizes representative yields of mycalolides from Mycale aff. nullarosette.

| Starting Material | Compound | Yield (mg) |

| 232 g (frozen weight) of Mycale aff. nullarosette | This compound | 23.9 |

| 232 g (frozen weight) of Mycale aff. nullarosette | Mycalolide A | 11.5 |

| 232 g (frozen weight) of Mycale aff. nullarosette | 38-hydroxythis compound | 12.6 |

Biological Activity and Mechanism of Action

This compound exerts its potent biological effects primarily through its interaction with the actin cytoskeleton. It is a highly effective actin-depolymerizing agent with a distinct mechanism of action compared to other well-known actin toxins like the cytochalasins and latrunculins.

Interaction with Actin

This compound disrupts the equilibrium between monomeric (G-actin) and filamentous (F-actin) actin by severing existing actin filaments and sequestering G-actin monomers in a 1:1 molar ratio.[1][5] This dual action leads to a rapid and profound collapse of the cellular actin network. Unlike cytochalasin D, this compound does not accelerate actin nucleation.[1]

Inhibition of Actomyosin ATPase

A key functional consequence of this compound's interaction with actin is the inhibition of actin-activated myosin Mg(2+)-ATPase activity.[1][2] This inhibition disrupts the force-generating machinery of the cell, impacting processes such as muscle contraction, cell motility, and cytokinesis.

Cytotoxicity against Cancer Cell Lines

This compound exhibits potent cytotoxic and growth-suppressive effects against a variety of cancer cell lines. This activity is a direct consequence of its ability to disrupt the actin cytoskeleton, which is crucial for cancer cell proliferation, migration, and invasion. The following table summarizes the reported cytotoxic activities of this compound against several cancer cell lines.

| Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |

| HeLa | Cervical Cancer | Induces binucleation at 3.6 nM | [6] |

| MDA-MB-231 | Breast Cancer | Induces binucleation at 11 nM | [6] |

| HER2+ Breast Cancer (HCC1954) | Breast Cancer | Growth suppressive at 70-100 nM | [7] |

| HER2+ Ovarian Cancer (SKOV3) | Ovarian Cancer | Growth suppressive at 70-100 nM | [7] |

Experimental Protocols

This section provides detailed methodologies for the isolation and key biological assays related to this compound.

Detailed Isolation Protocol for this compound from Mycale aff. nullarosette

This protocol is adapted from the methodology described by Saito et al. (2019).[6]

1. Extraction:

- Homogenize 232 g of frozen Mycale aff. nullarosette sponge tissue in methanol at room temperature.

- Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

2. Solvent Partitioning:

- Partition the crude extract between chloroform (CHCl₃) and water (H₂O).

- Separate the layers and extract the aqueous phase with n-butanol (n-BuOH).

- Combine the CHCl₃ and n-BuOH fractions.

- Subject the combined organic extract to a modified Kupchan partitioning scheme:

- Partition between n-hexane and 90% aqueous methanol (MeOH).

- Separate the layers. To the aqueous MeOH layer, add H₂O to adjust the concentration to 60% aqueous MeOH and extract with CHCl₃.

- The active compounds will be in the CHCl₃ fraction.

3. Open Column Chromatography:

- Concentrate the active CHCl₃ fraction and apply it to an ODS (octadecylsilane) flash column.

- Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 50% MeOH, 70% MeOH), followed by acetonitrile/water mixtures, and finally pure methanol and a CHCl₃/MeOH/H₂O mixture.

- Collect fractions and monitor for bioactivity (e.g., cytotoxicity or actin depolymerization).

4. High-Performance Liquid Chromatography (HPLC):

- Subject the active fraction from the ODS column (typically eluting with around 70% MeOH) to reversed-phase HPLC.

- Step 1: Use a COSMOSIL 5C18-AR-II column with an isocratic elution of 65% MeOH in H₂O to isolate this compound.

- Step 2 (for related mycalolides): Further fractionate other active fractions using a Develosil C30-UG-5 column with 75% MeOH in H₂O to separate Mycalolide A and 38-hydroxythis compound.

5. Structure Elucidation:

- Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H and ¹³C NMR (Nuclear Magnetic Resonance) and mass spectrometry.

Actin Depolymerization Assay using Pyrenyl-Actin

This protocol allows for the real-time monitoring of actin depolymerization induced by this compound.

1. Reagents and Materials:

- Purified G-actin

- N-(1-pyrene)iodoacetamide for labeling actin

- Polymerization buffer (e.g., F-buffer containing MgCl₂ and KCl)

- Depolymerization buffer (e.g., G-buffer with low ionic strength)

- This compound stock solution (in DMSO)

- Fluorometer capable of measuring pyrene fluorescence (excitation ~365 nm, emission ~407 nm)

2. Preparation of Pyrenyl-Labeled F-Actin:

- Label a portion of G-actin with N-(1-pyrene)iodoacetamide according to standard protocols.

- Polymerize a mixture of labeled and unlabeled G-actin in polymerization buffer to form pyrenyl-labeled F-actin. The fluorescence signal will be high at this stage.

3. Depolymerization Assay:

- Establish a baseline fluorescence reading of the pyrenyl-F-actin solution in the fluorometer.

- Add a desired concentration of this compound (or DMSO as a vehicle control) to the F-actin solution.

- Immediately begin monitoring the decrease in fluorescence over time. The rate of fluorescence decrease is proportional to the rate of F-actin depolymerization.

4. Data Analysis:

- Plot fluorescence intensity versus time.

- Compare the depolymerization rates for different concentrations of this compound.

Signaling Pathways and Experimental Workflows

The profound impact of this compound on the actin cytoskeleton has significant downstream consequences on various cellular signaling pathways, particularly those involved in cell adhesion, migration, and apoptosis.

Disruption of Focal Adhesion Signaling

Focal adhesions are complex structures that link the actin cytoskeleton to the extracellular matrix and are crucial for cell adhesion and migration. This compound-induced depolymerization of actin filaments leads to the disassembly of focal adhesions. This disruption affects the activity of key focal adhesion proteins such as Focal Adhesion Kinase (FAK) and Src, which in turn impacts downstream signaling cascades that regulate cell motility and survival.

This compound-induced disruption of focal adhesion signaling.

Impact on Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. The Rho-ROCK pathway, for instance, promotes the formation of stress fibers and focal adhesions. By directly depolymerizing F-actin, this compound effectively bypasses and antagonizes the effects of these pro-polymerization signaling pathways. This leads to a loss of cell contractility and adhesion.

This compound antagonizes Rho GTPase-mediated actin polymerization.

Induction of Apoptosis

The disruption of the actin cytoskeleton and cell adhesion can trigger programmed cell death, or apoptosis. While the precise apoptotic pathways initiated by this compound are still under investigation, it is likely that the loss of survival signals from the extracellular matrix (anoikis) and the overall cellular stress caused by cytoskeletal collapse contribute to the activation of caspase cascades and ultimately, cell death.

Proposed mechanism for this compound-induced apoptosis.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram outlines a typical workflow for the discovery and characterization of this compound from a marine sponge.

References

- 1. This compound, a novel actin depolymerizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mycalolide-B, a novel and specific inhibitor of actomyosin ATPase isolated from marine sponge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of rat platelet aggregation by mycalolide-B, a novel inhibitor of actin polymerization with a different mechanism of action from cytochalasin-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tribioscience.com [tribioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Manipulation of Focal Adhesion Signaling by Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

Mycalolide B: A Technical Guide to its Natural Source and Abundance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural source and abundance of Mycalolide B, a potent marine macrolide with significant actin-depolymerizing activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Source of this compound

This compound is a secondary metabolite produced by marine sponges belonging to the genus Mycale.[1][2] Specifically, it has been isolated from the species Mycale sp. and Mycale aff. nullarosette.[1][2] These sponges are found in marine environments, with collection sites for this compound-producing species including the Bay of Gokasho on the Kii Peninsula and the coast of Miyagi in Japan.[1][2] The challenging accessibility and low natural abundance of this compound in its host organisms underscore the difficulties in obtaining this compound from natural sources for extensive research and development.

Natural Abundance of this compound and Related Compounds

The natural abundance of this compound in its source sponges is remarkably low, posing a significant challenge for its isolation and supply for research purposes. Quantitative data from the isolation of mycalolides from Mycale aff. nullarosette provide insight into the yields of these related compounds.

| Compound | Starting Material (Wet Weight) | Yield (mg) | Yield (% of Wet Weight) | Source Species | Reference |

| This compound | 232 g | 23.9 mg | 0.0103% | Mycale aff. nullarosette | [2] |

| Mycalolide A | 232 g | 11.5 mg | 0.0050% | Mycale aff. nullarosette | [2] |

| 38-hydroxythis compound | 232 g | 12.6 mg | 0.0054% | Mycale aff. nullarosette | [2] |

Experimental Protocol: Extraction and Isolation of Mycalolides

The following protocol details the methodology for the extraction and isolation of mycalolides from the marine sponge Mycale aff. nullarosette, as adapted from established scientific literature.[2]

3.1 Materials and Equipment

-

Frozen sponge material (Mycale aff. nullarosette)

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

n-Butanol (n-BuOH)

-

n-Hexane

-

Water (H₂O)

-

Rotary evaporator

-

Separatory funnel

-

Silica gel for column chromatography

-

Reversed-phase High-Performance Liquid Chromatography (HPLC) system

-

Develosil C₃₀ UG-5 column (or equivalent)

-

HPLC grade solvents

3.2 Extraction and Partitioning

-

The frozen sponge material (232 g) is extracted with methanol at room temperature.

-

The crude methanolic extract is concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is partitioned between water and chloroform.

-

The aqueous phase is further extracted with n-butanol.

-

The n-butanol phase is combined with the initial chloroform phase.

-

The combined organic extract is subjected to a modified Kupchan partitioning procedure.

-

The sample is partitioned between n-hexane and a 9:1 mixture of methanol and water.

-

Water is added to the aqueous methanol layer to achieve a 40% water content, which is then extracted with chloroform.

3.3 Chromatographic Purification

-

The resulting chloroform extract is subjected to silica gel column chromatography.

-

Fractions are eluted with a suitable solvent gradient.

-

Fractions containing mycalolides are identified using an appropriate analytical method (e.g., thin-layer chromatography, bioassay).

-

A fraction containing a mixture of Mycalolide A and 38-hydroxythis compound (32.2 mg) and another fraction containing this compound (23.9 mg) are obtained.

-

The mixture of Mycalolide A and 38-hydroxythis compound is further purified by reversed-phase HPLC using a Develosil C₃₀ UG-5 column with 75% methanol as the mobile phase to yield pure Mycalolide A (11.5 mg) and 38-hydroxythis compound (12.6 mg).

Visualized Experimental Workflow

The following diagram illustrates the key stages of the extraction and isolation process for mycalolides.

Caption: Workflow for the extraction and isolation of mycalolides.

Conclusion

This compound is a valuable research tool due to its potent and specific biological activity. However, its utility is hampered by its low natural abundance and the challenges associated with its isolation from marine sponges. The data and protocols presented in this guide highlight the significant effort required to obtain even small quantities of this and related compounds. For the advancement of research and potential therapeutic applications, future efforts may need to focus on the development of efficient total synthesis routes or biotechnological production methods to ensure a sustainable supply of this compound.

References

Mycalolide B: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Introduction

Mycalolide B is a potent marine macrolide first isolated from a sponge of the Mycale species.[1] It is a member of the trisoxazole-containing family of natural products, which are known for their significant biological activities, particularly the disruption of the actin cytoskeleton.[2] This unique property has established this compound as an invaluable tool in cell biology research and a promising lead compound for the development of novel anticancer therapeutics.[3][4] This technical guide offers a comprehensive overview of the chemical structure, total synthesis, and mechanism of action of this compound, designed for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound possesses a complex and elegant molecular architecture, featuring a 26-membered macrolactone ring that incorporates a distinctive trisoxazole moiety. A long and highly functionalized acyclic side chain is appended to this macrolactone core.

2.1. Structural Features:

-

Molecular Formula: C₅₂H₇₄N₄O₁₇[5]

-

Molecular Weight: 1027.16 g/mol [5]

-

Core Structure: A 26-membered macrolactone.

-

Key Functional Groups:

-

Trisoxazole system

-

Multiple stereocenters

-

Ester and amide functionalities

-

A long, flexible side chain

-

2.2. 2D Chemical Structure:

Caption: 2D chemical structure of this compound.

Synthesis of this compound

The total synthesis of this compound presents a formidable challenge to synthetic chemists due to its intricate stereochemistry and the presence of numerous sensitive functional groups. The first successful total synthesis was accomplished by Kita and his team, who employed a convergent and strategic approach.[6][7]

3.1. Retrosynthetic Analysis:

The synthetic strategy for this compound involves the conceptual disassembly of the molecule into two primary fragments: the C1-C19 trisoxazole-containing macrolactone precursor and the C20-C35 acyclic side chain. These fragments are then strategically coupled using powerful and stereoselective chemical reactions.

Caption: Retrosynthetic strategy for this compound.

3.2. Key Synthetic Reactions and Experimental Protocols:

The triumphant synthesis of this compound relies on the masterful application of modern synthetic organic chemistry. The following sections detail the key reactions with generalized experimental protocols. For precise experimental conditions, including reagent quantities and reaction times, consulting the primary literature is strongly advised.[6][7]

3.2.1. Julia-Kocienski Olefination:

This powerful olefination reaction is pivotal for the stereoselective construction of the C19-C20 double bond, which serves to unite the two major fragments of the molecule. The reaction typically involves the coupling of a phenyltetrazolyl (PT) sulfone with an aldehyde in the presence of a strong base.[8][9][10]

-

General Protocol:

-

A solution of the phenyltetrazolyl sulfone in an anhydrous solvent (e.g., dimethoxyethane) is cooled to a low temperature (typically between -78 °C and -55 °C) under an inert atmosphere. A solution of a strong base, such as potassium hexamethyldisilazide (KHMDS), is then added dropwise.

-

The resulting mixture is stirred for a designated period to facilitate the formation of the sulfone anion.

-

The aldehyde is subsequently introduced to the reaction mixture.

-

The reaction is allowed to proceed to completion, after which it is carefully quenched and subjected to a standard aqueous workup, followed by purification using techniques such as column chromatography.

-

3.2.2. Ring-Closing Metathesis (RCM):

The formation of the 26-membered macrolactone ring is elegantly achieved through Ring-Closing Metathesis. This reaction employs a ruthenium-based catalyst, such as a Grubbs catalyst, to forge a new double bond within a diene precursor, with the concomitant elimination of a small, volatile alkene like ethene.[11][12][13][14][15]

-

General Protocol:

-

The diene precursor is dissolved in an appropriate anhydrous solvent, such as dichloromethane or toluene, under an inert atmosphere.

-

A solution of a Grubbs-type catalyst is introduced into the reaction mixture.

-

The reaction is typically heated to reflux to drive the catalytic cycle.

-

The progress of the reaction is monitored using analytical techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched, and the desired macrolactone is isolated and purified by column chromatography.

-

3.3. Synthetic Workflow:

The overall synthetic pathway for this compound can be conceptualized as a multi-stage process that commences with the independent synthesis of the two key fragments, followed by their strategic coupling and the final macrocyclization step.

Caption: Overall synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of actin polymerization, a fundamental process that governs the structure and dynamics of the cytoskeleton in eukaryotic cells. This potent biological activity is the basis for its cytotoxicity and its potential as an anticancer agent.

4.1. Quantitative Biological Data:

This compound demonstrates potent cytotoxic effects against a range of cancer cell lines.

| Cell Line | Activity | IC₅₀ (nM) | Reference |

| HER2+ Breast Cancer (HCC1954) | Cytotoxicity | 70-100 | [3] |

| HER2+ Ovarian Cancer (SKOV3) | Cytotoxicity | 70-100 | [3] |

| - | Actin Binding (Kd) | 13-20 | [5] |

4.2. Mechanism of Action: Disruption of Actin Dynamics:

The cellular actin network exists in a dynamic equilibrium between monomeric globular actin (G-actin) and filamentous actin (F-actin). This compound disrupts this delicate balance through a sophisticated dual mechanism of action.[1][2][16][17]

-

G-actin Sequestration: this compound binds with high affinity to G-actin in a 1:1 molar ratio, effectively sequestering these monomers and preventing their incorporation into growing actin filaments.[1]

-

F-actin Severing: In addition to sequestering G-actin, this compound actively severs existing F-actin filaments, leading to their rapid and catastrophic depolymerization.[1][16]

This two-pronged attack results in a dramatic decrease in the cellular concentration of F-actin and a corresponding increase in G-actin that is complexed with this compound and thus unable to participate in polymerization. The profound disruption of the actin cytoskeleton leads to the inhibition of a multitude of essential cellular processes, including cell division, migration, and invasion, ultimately culminating in the induction of apoptosis in cancer cells.

References

- 1. This compound, a novel actin depolymerizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of mycalolides isolated from a marine sponge Mycale aff. nullarosette on actin in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Modulating Actin Dynamics on HER2 Cancer Cell Motility and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tribioscience.com [tribioscience.com]

- 6. scispace.com [scispace.com]

- 7. Total Synthesis of Mycalolides A and B through Olefin Metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 11. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 12. chem.tamu.edu [chem.tamu.edu]

- 13. Olefin Metathesis Reaction in Water and in Air Improved by Supramolecular Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. How do actin filaments depolymerize? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

Mycalolide B: A Technical Guide to its F-actin Depolymerization Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycalolide B, a potent marine macrolide toxin, exerts its profound effects on cellular architecture and motility through the rapid and efficient depolymerization of filamentous actin (F-actin). This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound disrupts the actin cytoskeleton. It details the dual-action strategy of F-actin severing and G-actin sequestration, presents quantitative data on its interaction with actin, outlines key experimental protocols for its study, and provides visual representations of its mechanism and associated experimental workflows. This document is intended to serve as a comprehensive resource for researchers in cell biology, pharmacology, and drug development who are investigating the actin cytoskeleton and its targeted therapeutics.

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in a myriad of cellular processes including cell motility, division, and maintenance of cell shape. The dynamic equilibrium between monomeric globular actin (G-actin) and polymeric filamentous actin (F-actin) is tightly regulated. Disruption of this equilibrium can have profound consequences on cell function and is a key target for various natural toxins and therapeutic agents. This compound, isolated from a marine sponge of the Mycale species, is a powerful actin-depolymerizing agent with a mechanism of action distinct from other well-known actin inhibitors like cytochalasins and latrunculins.[1][2] Its ability to rapidly collapse the actin cytoskeleton makes it a valuable tool for studying actin dynamics and a potential lead compound in the development of novel therapeutics, particularly in oncology where cancer cell motility and invasion are dependent on a dynamic actin network.[3][4]

The Dual Mechanism of this compound-Induced F-actin Depolymerization

This compound employs a potent, two-pronged approach to depolymerize F-actin, which involves both the severing of existing filaments and the sequestration of actin monomers.[1][2]

2.1. F-actin Severing:

This compound directly interacts with F-actin, inducing filament severing. This action creates new, uncapped barbed and pointed ends, leading to a rapid increase in the number of shorter filaments.[1][2] Unlike some other severing proteins, the kinetics of depolymerization induced by this compound are rapid, suggesting an efficient severing activity.[2] This severing action is a key contributor to the swift collapse of the cellular actin network observed upon treatment with this compound.[3]

2.2. G-actin Sequestration:

In addition to severing F-actin, this compound binds to G-actin with high affinity, forming a stable 1:1 stoichiometric complex.[1][2] This sequestration of actin monomers prevents them from participating in the polymerization process, effectively reducing the pool of available G-actin for filament elongation. The binding of this compound to G-actin is a critical component of its overall depolymerizing effect, as it shifts the equilibrium away from F-actin formation.

2.3. Binding Site:

Structural studies have indicated that this compound and its derivatives bind to the barbed end cleft of the actin monomer.[3] This strategic location allows it to interfere with the addition of new monomers to the growing filament and likely plays a role in its severing activity.

The following diagram illustrates the dual mechanism of this compound:

Quantitative Data

The interaction of this compound with actin has been characterized by several quantitative parameters, which are summarized in the tables below.

Table 1: Stoichiometry and Binding Affinity

| Parameter | Value | Reference |

| G-actin Binding Stoichiometry | 1:1 (this compound:G-actin) | [1][2] |

| Dissociation Constant (Kd) | 13-20 nM | [5] |

Table 2: Effects on Cellular Processes

| Cell Process | Cell Line | Concentration | Effect | Reference |

| Platelet Aggregation (inhibition) | Rat Platelets | 3-10 µM | Inhibition of ADP and collagen-induced aggregation | [6] |

| Cytotoxicity (IC50) | HER2+ Cancer Cells (HCC1954, SKOV3) | 70-100 nM | Growth suppression and cytotoxicity | [4] |

| Binucleation (inhibition of cytokinesis) | Human Cancer Cells | 25-75 ng/ml (Mycalolide A) | Induction of binucleated cells | [7] |

Experimental Protocols

The characterization of this compound's effects on actin has been achieved through a variety of in vitro and in cellulo assays. The methodologies for key experiments are detailed below.

4.1. Pyrenyl-Actin Fluorescence Assay for Depolymerization

This is a widely used method to monitor actin polymerization and depolymerization in real-time. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin.

-

Principle: The fluorescence of N-(1-pyrene)iodoacetamide-labeled actin is measured over time. A decrease in fluorescence intensity indicates F-actin depolymerization.

-

Methodology:

-

Preparation of Pyrene-labeled F-actin: G-actin is labeled with N-(1-pyrene)iodoacetamide and then polymerized to form F-actin.

-

Initiation of Depolymerization: The pre-formed pyrene-labeled F-actin is diluted below its critical concentration, or the test compound (this compound) is added.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

Data Analysis: The rate of decrease in fluorescence is calculated to determine the rate of depolymerization.

-

The following diagram illustrates the workflow for the pyrenyl-actin depolymerization assay:

4.2. Viscometry

-

Principle: The viscosity of a solution containing F-actin is proportional to the length of the actin filaments. Depolymerization leads to a decrease in viscosity.

-

Methodology:

-

F-actin preparation: F-actin is prepared in a suitable buffer.

-

Treatment: this compound is added to the F-actin solution.

-

Viscosity Measurement: The viscosity of the solution is measured over time using an Ostwald viscometer.

-

Data Analysis: A decrease in the specific viscosity indicates F-actin depolymerization.

-

4.3. Electron Microscopy

-

Principle: Direct visualization of actin filaments allows for the assessment of changes in filament length and morphology.

-

Methodology:

-

Sample Preparation: F-actin is incubated with or without this compound.

-

Negative Staining: The samples are applied to a carbon-coated grid and negatively stained with a heavy metal salt (e.g., uranyl acetate).

-

Imaging: The grids are observed using a transmission electron microscope.

-

Analysis: The lengths and morphology of the actin filaments in the treated and untreated samples are compared. Shorter filaments in the this compound-treated sample provide evidence of severing.

-

4.4. DNase I Inhibition Assay

-

Principle: DNase I binds to G-actin with high affinity, and this binding inhibits its DNA-degrading activity. The amount of G-actin in a sample can be quantified by measuring the degree of DNase I inhibition.

-

Methodology:

-

Sample Preparation: A cell lysate or a solution containing actin is prepared.

-

Incubation: The sample is incubated with DNase I.

-

DNase I Activity Measurement: A substrate (e.g., DNA) is added, and the rate of its degradation is measured spectrophotometrically.

-

Data Analysis: The degree of inhibition of DNase I activity is proportional to the concentration of G-actin in the sample. An increase in G-actin concentration in this compound-treated cells indicates F-actin depolymerization.

-

Signaling and Cellular Consequences

The potent actin-depolymerizing activity of this compound has significant downstream consequences for cellular function. By disrupting the actin cytoskeleton, this compound affects a multitude of signaling pathways and cellular processes that are dependent on actin dynamics.

-

Inhibition of Cell Motility and Invasion: A dynamic actin cytoskeleton is essential for cell migration and invasion. This compound's ability to collapse the actin network leads to a rapid loss of cellular protrusions, such as lamellipodia and filopodia, thereby inhibiting cell motility and invasion.[3][4] This has been demonstrated in cancer cell lines, highlighting its potential as an anti-metastatic agent.[3]

-

Disruption of Cytokinesis: The formation of the contractile ring during cytokinesis is an actin-dependent process. At lower concentrations, Mycalolide A, a closely related compound, has been shown to inhibit the completion of cytokinesis, leading to the formation of binucleated cells.[7]

-

Inhibition of Platelet Aggregation: Actin polymerization is a crucial step in platelet activation and aggregation. This compound has been shown to inhibit both ADP- and collagen-induced platelet aggregation by preventing this necessary actin remodeling.[6]

The following diagram illustrates the logical relationship between this compound's molecular action and its cellular consequences:

Conclusion

This compound is a powerful tool for dissecting the roles of the actin cytoskeleton in various cellular processes. Its unique dual mechanism of F-actin severing and G-actin sequestration leads to rapid and potent depolymerization of actin filaments. This in-depth understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, provides a solid foundation for its use in basic research and as a potential starting point for the development of novel therapeutics targeting actin dynamics in diseases such as cancer. Further research into the precise structural basis of its interaction with actin and its effects on a wider range of cellular signaling pathways will continue to enhance its utility as both a research tool and a potential therapeutic lead.

References

- 1. This compound, a novel actin depolymerizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Truncated Actin-Targeting Macrolide Derivative Blocks Cancer Cell Motility and Invasion of Extracellular Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct Visualization of Actin Filaments and Actin-Binding Proteins in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tribioscience.com [tribioscience.com]

- 6. Effect of mycalolides isolated from a marine sponge Mycale aff. nullarosette on actin in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrene actin prep [maciverlab.bms.ed.ac.uk]

The Potent Anti-Cancer Activity of Mycalolide B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycalolide B, a macrolide isolated from marine sponges of the Mycale species, has emerged as a potent anti-cancer agent with a unique mechanism of action. This technical guide provides a comprehensive overview of the biological activity of this compound in cancer cells, focusing on its profound effects on the actin cytoskeleton and the subsequent impact on crucial cellular processes. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved, offering a valuable resource for researchers and drug development professionals exploring novel therapeutic strategies against cancer.

Introduction

The actin cytoskeleton is a dynamic and essential cellular scaffold involved in a myriad of processes, including cell division, motility, and the maintenance of cell shape. Its dysregulation is a hallmark of cancer, contributing to uncontrolled proliferation and metastasis. This compound exerts its potent anti-cancer effects by directly targeting this critical cellular machinery. It functions as a powerful actin-depolymerizing agent, severing filamentous actin (F-actin) and sequestering globular actin (G-actin) monomers. This disruption of the actin cytoskeleton triggers a cascade of events within cancer cells, ultimately leading to cell death and the inhibition of metastatic phenotypes.

Mechanism of Action: Disruption of the Actin Cytoskeleton

This compound's primary mechanism of action is the rapid and profound disruption of the actin cytoskeleton. Unlike some other actin-targeting agents, this compound does not inhibit actin polymerization but rather actively depolymerizes existing F-actin filaments[1]. It achieves this through a dual-action mechanism:

-

F-actin Severing: this compound directly severs F-actin filaments, leading to their fragmentation and destabilization[1].

-

G-actin Sequestration: It forms a 1:1 complex with G-actin monomers, preventing their incorporation into new filaments and further shifting the equilibrium towards depolymerization[1].

This leads to a dramatic collapse of the actin cytoskeleton, loss of leading-edge protrusions, and the formation of actin aggresomes[2].

Biological Activities in Cancer Cells

The disruption of the actin cytoskeleton by this compound translates into a range of potent anti-cancer activities, particularly in aggressive and metastatic cancer cell lines.

Inhibition of Cancer Cell Proliferation and Viability

This compound demonstrates significant cytotoxic and growth-suppressive effects on various cancer cell lines, with particularly high potency against HER2-positive breast and ovarian cancers[2][3][4]. Treatment with this compound at nanomolar concentrations leads to a substantial reduction in cancer cell viability[2].

Inhibition of Cancer Cell Motility and Invasion

A critical aspect of metastasis is the ability of cancer cells to migrate and invade surrounding tissues. This compound effectively abrogates these processes. At sub-lethal doses, it causes a rapid loss of leading-edge protrusions, which are essential for cell movement[3][4]. This translates to a significant inhibition of both random and directional cell migration, as well as a reduction in the ability of cancer cells to invade through an extracellular matrix[2].

Induction of Apoptosis

Disruption of the actin cytoskeleton by this compound can trigger programmed cell death, or apoptosis. While the precise signaling cascade is still under full investigation, evidence suggests that the profound cellular stress caused by cytoskeletal collapse initiates apoptotic pathways, leading to the activation of executioner caspases and subsequent cell death.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Assay | Concentration (nM) | Effect | Reference |

| HCC1954 | HER2+ Breast Cancer | Cell Viability | 70-100 | Potent growth suppression and cytotoxicity | [3][4] |

| SKOV3 | HER2+ Ovarian Cancer | Cell Viability | 70-100 | Potent growth suppression and cytotoxicity | [3][4] |

| SKOV3 | HER2+ Ovarian Cancer | Cell Motility | 25 | Sustained defects in motility | [5] |

| SKOV3 | HER2+ Ovarian Cancer | Cell Invasion | 12.5-50 | Robust inhibition of invasion | [5] |

| HCC1954 | HER2+ Breast Cancer | F-actin content | 200 | Significant reduction in F-actin | [5] |

| SKOV3 | HER2+ Ovarian Cancer | F-actin content | 200 | Significant reduction in F-actin | [5] |

Key Signaling Pathways Affected

The disruption of the actin cytoskeleton by this compound has significant downstream consequences on various signaling pathways that are crucial for cancer cell survival and metastasis.

Rho GTPase Signaling

Rho GTPases, such as RhoA and Rac1, are master regulators of the actin cytoskeleton. The depolymerization of actin by this compound is expected to significantly impact the activity of these signaling proteins. While direct studies on this compound's effect on Rho GTPase activity are limited, the observed changes in cell morphology, motility, and stress fiber formation strongly suggest a modulation of this pathway. Disrupted actin dynamics can lead to a feedback loop affecting the activation state of RhoA and Rac1, further contributing to the anti-migratory phenotype.

Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a critical mediator of signals from the extracellular matrix through integrins to the actin cytoskeleton. The disruption of actin filaments by this compound likely leads to the disassembly of focal adhesions and subsequent dephosphorylation and inactivation of FAK. Inactivation of FAK would further contribute to the observed inhibition of cell migration, invasion, and survival.

Apoptosis Signaling Cascade

The induction of apoptosis by this compound likely involves the intrinsic pathway, triggered by cellular stress. The collapse of the actin cytoskeleton represents a significant stressor that can lead to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c. This, in turn, activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, culminating in the dismantling of the cell.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To quantify the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., HCC1954, SKOV3)

-

96-well plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell lines

-

6-well or 12-well plates

-

Complete culture medium

-

This compound

-

Sterile 200 µL pipette tip or a dedicated scratch tool

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the PBS with fresh medium containing a sub-lethal concentration of this compound or vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

-

Measure the width of the scratch at different points for each time point and treatment.

-

Calculate the percentage of wound closure relative to the initial scratch area.

Transwell Invasion Assay

Objective: To evaluate the effect of this compound on the invasive capacity of cancer cells.

Materials:

-

Cancer cell lines

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or other extracellular matrix components

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend the cancer cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the inserts, including a sub-lethal concentration of this compound or vehicle control.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plate for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several fields of view under a microscope.

-

Quantify the invasion as the average number of cells per field.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To detect and quantify apoptosis induced by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

F-actin Staining (Phalloidin Staining)

Objective: To visualize the effects of this compound on the actin cytoskeleton.

Materials:

-

Cancer cell lines grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound or vehicle control.

-

Fix the cells with 4% PFA for 10-15 minutes.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash the cells with PBS.

-

Incubate the cells with a solution of fluorescently-conjugated phalloidin for 20-60 minutes at room temperature in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.

Conclusion and Future Directions

This compound is a potent anti-cancer agent with a well-defined mechanism of action centered on the disruption of the actin cytoskeleton. Its ability to inhibit proliferation, motility, and invasion, and to induce apoptosis in cancer cells, particularly in aggressive subtypes, highlights its therapeutic potential. The detailed experimental protocols and an understanding of the affected signaling pathways provided in this guide offer a solid foundation for further research and development.

Future studies should focus on:

-

Elucidating the precise molecular interactions between this compound and actin.

-

Conducting comprehensive in vivo studies to evaluate its efficacy and safety in preclinical cancer models.

-

Exploring synergistic combinations with other anti-cancer drugs to enhance therapeutic outcomes.

-

Developing synthetic analogs of this compound with improved pharmacological properties.

The continued investigation of this compound and its derivatives holds significant promise for the development of novel and effective therapies for the treatment of cancer.

References

- 1. This compound, a novel actin depolymerizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Truncated Actin-Targeting Macrolide Derivative Blocks Cancer Cell Motility and Invasion of Extracellular Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Modulating Actin Dynamics on HER2 Cancer Cell Motility and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Mycalolide B: A Potent Actomyosin ATPase Inhibitor Targeting Actin Dynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mycalolide B, a marine macrolide toxin isolated from the sponge of the genus Mycale, has emerged as a powerful biochemical tool and a potential therapeutic lead due to its potent inhibitory effects on the actomyosin ATPase system. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on actomyosin ATPase activity, and detailed protocols for its study. This compound exerts its inhibitory effect not by directly targeting myosin, but through a unique mechanism of actin depolymerization, which involves the severing of filamentous actin (F-actin) and the sequestration of globular actin (G-actin) monomers. This disruption of the actin cytoskeleton effectively uncouples the myosin motor from its filamentous track, leading to a profound inhibition of the actin-activated myosin Mg²⁺-ATPase activity. This guide is intended for researchers, scientists, and drug development professionals investigating cytoskeletal dynamics, muscle contraction, cell motility, and cancer therapeutics.

Introduction

The actomyosin ATPase cycle is a fundamental biological process that converts chemical energy from ATP hydrolysis into mechanical force, driving essential cellular functions such as muscle contraction, cell division, and intracellular transport. The dysregulation of this cycle is implicated in various pathological conditions, including cardiovascular diseases and cancer metastasis. Small molecules that can precisely modulate the activity of actomyosin ATPase are therefore of significant interest as both research tools and potential therapeutic agents.

This compound is a highly potent, cell-permeable marine toxin that has been identified as a novel inhibitor of actomyosin ATPase.[1][2] Unlike many other inhibitors that target the myosin motor domain, this compound's primary target is the actin filament.[3][4] This technical guide delves into the core aspects of this compound's function, presenting its mechanism of action, quantitative inhibitory data, and detailed experimental methodologies to facilitate further research and development in this area.

Mechanism of Action

This compound's inhibitory effect on actomyosin ATPase is a direct consequence of its profound impact on actin filament dynamics. The proposed mechanism involves a two-pronged attack on the actin cytoskeleton:

-

F-actin Severing: this compound rapidly severs existing actin filaments, leading to their fragmentation and a decrease in the average filament length.[3][4]

-

G-actin Sequestration: Following severing, this compound binds to the newly generated actin monomers (G-actin) in a stable 1:1 stoichiometric complex.[3][4] This sequestration prevents the monomers from re-polymerizing into filaments, shifting the equilibrium towards depolymerization.

By efficiently dismantling the F-actin tracks necessary for myosin interaction and movement, this compound effectively inhibits the actin-activated Mg²⁺-ATPase activity of myosin.[3] It is important to note that this compound does not inhibit the basal Mg²⁺-ATPase activity of myosin alone, highlighting its specific dependence on the presence of actin filaments.[4]

Quantitative Data

While the potent inhibitory effect of this compound on actomyosin ATPase is well-documented, specific IC₅₀ values and detailed kinetic parameters are not extensively reported in publicly available literature. The primary mechanism of actin depolymerization means that the apparent IC₅₀ is highly dependent on the concentrations of both actin and myosin in the assay. However, qualitative data consistently demonstrates a dose-dependent inhibition of both skeletal and smooth muscle actomyosin ATPase activity.

Table 1: Qualitative Inhibitory Effects of this compound

| System | Effect | Reference |

| Rabbit Skeletal Muscle Actomyosin | Suppressed actin-activated Mg²⁺-ATPase activity | [3] |

| Chicken Gizzard Smooth Muscle Actomyosin | Inhibited superprecipitation and Mg²⁺-ATPase activity | [2] |

Further quantitative studies are required to establish precise IC₅₀ values under standardized assay conditions and to determine the effects of this compound on the kinetic parameters (Vmax and Km) of the actomyosin ATPase reaction.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's effect on actomyosin ATPase.

Protein Purification

4.1.1 Purification of Rabbit Skeletal Muscle Actin

This protocol is adapted from established methods for preparing actin from muscle acetone powder.

Materials:

-

Rabbit skeletal muscle acetone powder

-

Buffer A: 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM 2-mercaptoethanol, 0.2 mM CaCl₂

-

Polymerization Buffer: Buffer A supplemented with 50 mM KCl and 2 mM MgCl₂

-

Dialysis tubing (e.g., 12-14 kDa MWCO)

-

High-speed centrifuge and ultracentrifuge

Procedure:

-

Extraction: Extract the acetone powder with cold Buffer A for 30 minutes with gentle stirring at 4°C.

-

Clarification: Centrifuge the extract at 10,000 x g for 30 minutes to remove insoluble material.

-

Polymerization: Add KCl to 50 mM and MgCl₂ to 2 mM to the supernatant to induce actin polymerization. Stir gently for 1 hour at room temperature.

-

Pelleting F-actin: Centrifuge at 80,000 x g for 3 hours to pellet the F-actin.

-

Depolymerization: Resuspend the F-actin pellet in Buffer A and dialyze against a large volume of Buffer A overnight at 4°C to depolymerize the actin.

-

Clarification of G-actin: Centrifuge the dialyzed G-actin solution at 100,000 x g for 2 hours to remove any remaining F-actin and denatured protein.

-

Characterization: Determine the actin concentration spectrophotometrically (A₂₉₀ of a 1 mg/mL solution is 0.63). Verify purity by SDS-PAGE.

4.1.2 Purification of Chicken Gizzard Smooth Muscle Actomyosin

This protocol describes a common method for the preparation of native actomyosin from smooth muscle.[1]

Materials:

-

Fresh chicken gizzards

-

Low Salt Buffer: 30 mM KCl, 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT

-

High Salt Buffer: 0.6 M KCl, 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT

-

ATP solution (100 mM)

-

Glycerol

Procedure:

-

Tissue Preparation: Mince fresh, cleaned chicken gizzards and homogenize in Low Salt Buffer.

-

Extraction: Stir the homogenate for 30 minutes at 4°C and then centrifuge at 10,000 x g for 20 minutes.

-

Washing: Wash the pellet multiple times with Low Salt Buffer until the supernatant is clear.

-

Dissociation: Resuspend the final pellet in High Salt Buffer containing 5 mM ATP to dissociate actin and myosin.

-

Clarification: Centrifuge at 40,000 x g for 30 minutes to remove insoluble material.

-

Precipitation: Dilute the supernatant with 10 volumes of cold deionized water to precipitate the actomyosin.

-

Collection and Storage: Centrifuge at 10,000 x g for 20 minutes to collect the actomyosin pellet. Resuspend the pellet in a minimal volume of High Salt Buffer and store in 50% glycerol at -20°C.

Actomyosin ATPase Activity Assay

This is a general protocol for a colorimetric, endpoint assay to measure inorganic phosphate (Pi) release.

Materials:

-

Purified actomyosin (skeletal or smooth muscle)

-

Assay Buffer: 50 mM KCl, 20 mM MOPS (pH 7.0), 5 mM MgCl₂, 0.1 mM CaCl₂

-

ATP solution (e.g., 20 mM)

-

This compound stock solution in DMSO

-

Malachite Green Reagent (for phosphate detection)

-

Phosphate standard solution

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, actomyosin, and varying concentrations of this compound (or DMSO for control). Pre-incubate for 10 minutes at the desired temperature (e.g., 25°C or 37°C).

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-2 mM.

-

Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range of phosphate release.

-

Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., SDS or perchloric acid).

-

Phosphate Detection: Add the Malachite Green Reagent to each tube, incubate for color development, and measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).

-

Quantification: Calculate the amount of Pi released by comparing the absorbance to a standard curve generated with the phosphate standard solution.

-

Data Analysis: Plot the ATPase activity as a function of the this compound concentration to determine the IC₅₀ value.

Conclusion

This compound stands out as a unique and potent inhibitor of actomyosin ATPase, distinguished by its mechanism of action that targets actin filament integrity. Its ability to sever F-actin and sequester G-actin provides a powerful tool for dissecting the roles of the actin cytoskeleton in a multitude of cellular processes. For drug development professionals, the novel mechanism of this compound offers an alternative strategy for targeting diseases characterized by aberrant cell motility and contraction, such as cancer and certain myopathies. Further research is warranted to fully elucidate its kinetic profile and to explore its therapeutic potential. This guide provides the foundational knowledge and experimental framework to support these future investigations.

References

- 1. A simple and rapid preparation of smooth muscle myosin 2 for the electron microscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycalolide-B, a novel and specific inhibitor of actomyosin ATPase isolated from marine sponge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel actin depolymerizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Mycalolide B: An In-depth Technical Guide to its Early Studies and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycalolide B is a potent, cell-permeable macrolide toxin originally isolated from marine sponges of the genus Mycale.[1][2][3] Since its discovery, it has garnered significant attention within the scientific community for its profound and specific effects on the actin cytoskeleton, a critical component of eukaryotic cells responsible for structure, motility, and division. Early investigations revealed this compound to be a powerful actin depolymerizing agent, distinguishing its mechanism from other known actin-targeting compounds and establishing it as an invaluable pharmacological tool for dissecting actin-mediated cellular functions.[1][4] This guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, biological activities, and the experimental protocols used in these seminal studies.

Core Mechanism of Action: A Potent Disruptor of Actin Dynamics

The primary cellular target of this compound is actin. Unlike many other actin-binding toxins, it exhibits a dual mechanism that leads to the rapid and efficient disassembly of the actin cytoskeleton.

1. Severing of Filamentous Actin (F-actin): Initial kinetic studies demonstrated that this compound quickly depolymerizes pre-formed F-actin filaments.[1][4] The kinetics of this depolymerization suggest a mechanism involving the direct severing of the actin polymer.[1][4] This action is notably faster than the depolymerization induced by cytochalasin D, a well-characterized fungal metabolite that primarily acts by capping the barbed end of actin filaments.[1][4]

2. Sequestration of Globular Actin (G-actin): In addition to severing filaments, this compound binds to and sequesters G-actin monomers.[1][4] Stoichiometric analysis suggests the formation of a stable 1:1 complex between this compound and G-actin.[1][4] This sequestration prevents the G-actin monomers from participating in the polymerization process, thus shifting the equilibrium within the cell towards net depolymerization.[1]

3. Inhibition of Actomyosin ATPase Activity: A key distinguishing feature of this compound is its ability to suppress actin-activated myosin Mg(2+)-ATPase activity.[1][4][5] This inhibition of the actin-myosin interaction disrupts cellular processes that rely on actomyosin contractility, such as muscle contraction and cytokinesis.[5] This effect is not observed with cytochalasins.[1][4]

The combined actions of F-actin severing and G-actin sequestration make this compound a highly effective inhibitor of actin polymerization and a potent disruptor of the cellular actin network.

Caption: Mechanism of this compound on actin dynamics.

Key Biological Activities: From Cytotoxicity to Motility Inhibition

The profound impact of this compound on the actin cytoskeleton translates into a range of significant biological effects.

Cytotoxicity and Anti-Cancer Potential

This compound demonstrates potent cytotoxic and growth-suppressive effects against various cancer cell lines.[6][7] Early studies on HER2-positive (HER2+) breast (HCC1954) and ovarian (SKOV3) cancer cells revealed its efficacy at nanomolar concentrations.[6][7] At higher concentrations, it causes a rapid collapse of the actin cytoskeleton, leading to changes in cell morphology and rounding.[8] At lower, sub-lethal doses, it can inhibit the completion of cytokinesis, resulting in the formation of binucleated cells.[8]

Inhibition of Cell Motility and Invasion

As cell migration and invasion are heavily dependent on dynamic actin remodeling, this compound is a powerful inhibitor of these processes.[9] Treatment with sub-lethal doses causes a swift loss of leading-edge protrusions (lamellipodia and filopodia) in cancer cells, leading to sustained defects in their motility and ability to invade surrounding tissues.[6][7] This has positioned this compound and its derivatives as potential therapeutic agents to block cancer metastasis.[6][9]

Effects on Platelet Aggregation and Smooth Muscle

Beyond cancer cells, early research showed that this compound inhibits platelet activation and aggregation. It prevents both ADP- and collagen-induced platelet aggregation by interfering with the necessary actin polymerization.[10] Furthermore, it was found to inhibit smooth muscle contractions, an effect attributed to its disruption of actin-myosin interaction, without altering cytosolic Ca2+ levels.[5]

Caption: Cellular consequences of this compound treatment.

Quantitative Data Summary

The following tables summarize key quantitative findings from early this compound research.

Table 1: Cytotoxicity Data

| Cell Line | Cancer Type | Effect | Concentration Range | Reference |

|---|---|---|---|---|

| HCC1954 | HER2+ Breast Cancer | Growth suppression, cytotoxicity | 70-100 nM | [6][7] |

| SKOV3 | HER2+ Ovarian Cancer | Growth suppression, cytotoxicity | 70-100 nM | [6][7] |

| MDA-MB-231 | Breast Cancer | Induction of binucleation | < 8 ng/ml |[8] |

Table 2: Platelet Aggregation Inhibition

| Inducing Agent | Effect | Concentration Range | Reference |

|---|---|---|---|

| ADP (10 µM) | Inhibition of aggregation | 1-10 µM | [10] |

| Collagen (3 µg/ml) | Inhibition of aggregation | 3-10 µM | [10] |

| ADP (10 µM) | Inhibition of [125I]-fibrinogen binding | 0.3-3 µM |[10] |

Detailed Experimental Protocols

Isolation and Purification of this compound

This compound is a natural product isolated from marine sponges. A typical isolation procedure involves the following steps:

-

Extraction: The frozen sponge material (e.g., 232 g) is extracted with methanol (MeOH) at room temperature.[8]

-

Solvent Partitioning: The crude methanolic extract is concentrated and then partitioned between chloroform (CHCl3) and water. The aqueous phase is subsequently extracted with n-butanol (n-BuOH), which is then combined with the initial chloroform phase.[8]

-

Modified Kupchan's Procedure: The combined extract is further partitioned between n-hexane and 90% aqueous methanol. Water is added to the methanol layer to increase the water content to 40%, and this layer is then extracted with chloroform.[8]

-

Chromatography: The active extract is subjected to multiple rounds of chromatography for purification. This typically involves initial separation on a silica gel column followed by reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[8] The structure is confirmed by comparing Nuclear Magnetic Resonance (NMR) spectra and mass spectrometry (MS) data with published literature values.[8]

Actin Polymerization/Depolymerization Assay

This assay is crucial for characterizing the effect of this compound on actin dynamics in vitro.

-

Preparation: G-actin is purified, typically from rabbit skeletal muscle, and a fraction is covalently labeled with N-(1-pyrenyl)iodoacetamide to create pyrenyl-actin. The fluorescence of pyrene is significantly enhanced when it is incorporated into the F-actin polymer compared to the G-actin monomer.[1][4]

-

Depolymerization Assay: F-actin is pre-polymerized from a solution of G-actin (e.g., 26 µM). The depolymerization process is initiated by the addition of this compound at various concentrations.[1]

-

Monitoring: The degree of actin polymerization is monitored over time by measuring the fluorescence intensity of the pyrenyl-actin using a spectrofluorometer. A rapid decrease in fluorescence indicates depolymerization of F-actin.[1][4]

Caption: Workflow for actin depolymerization assay.

Actin-Activated Myosin Mg(2+)-ATPase Activity Assay

This assay measures the effect of this compound on the enzymatic activity of the actomyosin complex.

-

Protein Purification: Myosin and actin are purified from rabbit skeletal muscle.[1][4]

-

Reaction Mixture: A reaction is set up containing purified actin and myosin in an appropriate buffer with ATP and MgCl2.

-

Treatment: this compound is added to the reaction mixture at the desired concentration.

-

Measurement: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis over a set period. The Fiske and Subbarow method is a classical colorimetric technique used for this measurement.[1] A reduction in the amount of Pi released in the presence of this compound indicates inhibition of the ATPase activity.[1]

Conclusion

The early studies on this compound firmly established it as a unique and potent marine toxin with a dual mechanism of action against the actin cytoskeleton. By both severing F-actin and sequestering G-actin, it causes a rapid and catastrophic collapse of this essential cellular framework. This activity underpins its observed biological effects, including potent cytotoxicity towards cancer cells, inhibition of cell motility, and interference with platelet aggregation and muscle contraction. The detailed characterization of its mechanism has not only provided the scientific community with a powerful tool to probe the intricacies of actin-dependent processes but has also laid the groundwork for developing novel therapeutic strategies targeting the cytoskeleton in diseases like cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel actin depolymerizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mycalolide-B, a novel and specific inhibitor of actomyosin ATPase isolated from marine sponge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of mycalolides isolated from a marine sponge Mycale aff. nullarosette on actin in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Truncated Actin-Targeting Macrolide Derivative Blocks Cancer Cell Motility and Invasion of Extracellular Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of rat platelet aggregation by mycalolide-B, a novel inhibitor of actin polymerization with a different mechanism of action from cytochalasin-D - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytotoxic Impact of Mycalolide B on HER2+ Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Mycalolide B, a marine-derived macrolide, on HER2-positive (HER2+) cancer cells. This compound has demonstrated potent anti-proliferative and cytotoxic activities, primarily through its mechanism as a potent inhibitor of actin polymerization. This document outlines the quantitative effects of this compound, details the experimental protocols used to ascertain these effects, and visualizes the key signaling pathways and experimental workflows.

Quantitative Efficacy of this compound in HER2+ Cancer Cells

This compound exhibits significant growth-suppressive and cytotoxic effects on HER2+ cancer cell lines at nanomolar concentrations. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Cytotoxic and Growth Inhibitory Concentrations of this compound

| Cell Line | Cancer Type | Parameter | Concentration | Reference |

| HCC1954 | Breast (HER2+) | Growth Suppression & Cytotoxicity | 70-100 nM | [1] |

| SKOV3 | Ovarian (HER2+) | Growth Suppression & Cytotoxicity | 70-100 nM | [1] |

Table 2: EC50 Values of this compound in HER2+ Cancer Cell Lines

| Cell Line | Cancer Type | EC50 Value | Assay Duration | Reference |

| HCC1954 | Breast (HER2+) | 183 nM | 48 hours | [2] |

| SKOV3 | Ovarian (HER2+) | 105 nM | 48 hours | [2] |

Mechanism of Action: Disruption of the Actin Cytoskeleton

This compound exerts its cytotoxic effects by directly targeting the actin cytoskeleton, a critical component for cell motility, invasion, and proliferation. Its mechanism involves the severing of filamentous actin (F-actin) and the sequestration of globular actin (G-actin) monomers[3][4]. This disruption leads to a rapid collapse of the actin cytoskeleton, inhibiting the formation of essential cellular structures like lamellipodia and filopodia, which are crucial for cancer cell migration and invasion[5].

dot

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound on HER2+ cancer cells.

Cell Viability Assay (Propidium Iodide Uptake)

This assay quantifies the percentage of non-viable cells by measuring the uptake of propidium iodide (PI), a fluorescent intercalating agent that cannot cross the membrane of live cells.

Materials:

-

HER2+ cancer cell lines (e.g., HCC1954, SKOV3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Propidium Iodide (PI) solution (1 mg/mL)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Live-cell imaging system (e.g., IncuCyte ZOOM)

Procedure:

-

Seed HER2+ cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Add PI to each well to a final concentration of 1 µM.

-

Place the plate in a live-cell imaging system and acquire phase-contrast and red fluorescence images at regular intervals (e.g., every 2-4 hours) for 48-72 hours.

-

Analyze the images to count the total number of cells (from phase-contrast images) and the number of PI-positive (dead) cells (from red fluorescence images).

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

dot

Cell Migration Assay (Scratch Wound Assay)

This assay assesses the effect of this compound on the migratory capacity of a confluent monolayer of cells.

Materials:

-

HER2+ cancer cell lines

-

Complete culture medium

-

This compound

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed HER2+ cancer cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Using a sterile 200 µL pipette tip, create a straight scratch (wound) across the center of the monolayer[6][7][8].

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh complete culture medium containing different concentrations of this compound or a vehicle control[6][7].

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for 24-48 hours.

-

Measure the width of the scratch at different points for each image.

-

Calculate the percentage of wound closure for each treatment condition compared to the initial wound area.

dot

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of this compound.

General Protocol Outline:

-

Cell Implantation: Subcutaneously inject HER2+ cancer cells (e.g., SKOV3) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment Groups: Randomize mice into treatment groups:

-

Vehicle control

-

This compound alone

-

Trastuzumab alone

-

This compound in combination with Trastuzumab

-

-

Drug Administration: Administer treatments as per the defined schedule. For instance, intratumoral injections of this compound and systemic delivery of Trastuzumab have been shown to be effective[1].

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the overall health and body weight of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Assess for metastasis in relevant organs like the lungs.

Signaling Pathways and this compound's Point of Intervention